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N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is an organic compound characterized by its unique structure, which includes a diazepane ring and a carboxamide functional group. Its chemical formula is C13H15ClN2O·HCl, and it has a molecular weight of approximately 290.19 g/mol. The compound is notable for its potential applications in medicinal chemistry and pharmacology, primarily due to the presence of the 4-chlorophenyl moiety, which can influence biological activity and receptor interactions .
N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride exhibits promising biological activities. Preliminary studies suggest that it may have:
The synthesis of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride typically involves several steps:
N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride has several potential applications:
Interaction studies involving N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride focus on its binding affinity to various receptors:
Several compounds share structural similarities with N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride | Contains a 3-chlorophenyl group | Slightly altered biological activity due to different substitution pattern |
| Diazepam | Benzodiazepine derivative | Established anxiolytic effects; widely used in clinical settings |
| Clonazepam | Chlorinated benzodiazepine | Potent anticonvulsant properties; longer half-life than many alternatives |
N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is unique due to its specific chlorophenyl substitution and diazepane structure, which may afford it distinct pharmacological properties compared to other similar compounds .
Retrosynthetic analysis of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride reveals several strategic disconnections that guide synthetic planning [1]. The target molecule can be deconstructed into three key synthons: the 1,4-diazepane core, the 4-chlorophenyl carboxamide moiety, and the hydrochloride salt formation [2]. The most logical disconnection involves breaking the carboxamide bond, leading to 1,4-diazepane and 4-chlorophenyl isocyanate or the corresponding carboxylic acid derivative as primary precursors [1].
Table 1: Key Precursors for N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide Synthesis
| Precursor Category | Specific Compounds | Availability | Cost Factor |
|---|---|---|---|
| Diamine Precursors | 1,5-diaminopentane | Commercial | Low |
| Aromatic Precursors | 4-chloroaniline | Commercial | Low |
| Cyclization Reagents | Ethyl bromoacetate | Commercial | Low |
| Carboxamide Reagents | CDI, EDC.HCl | Commercial | Medium |
| Salt Formation | Hydrochloric acid | Commercial | Very Low |
Classical synthetic approaches to 1,4-diazepane cores rely primarily on cyclization reactions of linear diamine precursors [6]. The most established method involves the reaction of 1,5-diaminopentane with α,ω-dihalides under basic conditions to form the seven-membered ring [7]. This approach typically employs sodium hydride or potassium carbonate as the base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [8].
Alternative classical methods include the use of diethyl malonate derivatives in cyclization reactions with appropriate diamine precursors [9]. The Thorpe-Ziegler cyclization has been adapted for diazepane synthesis, where ethyl-3-aminonaphtho[2,1-b]furan-2-carboxylate undergoes cyclization in methanolic ammonia to produce diazepine derivatives [6]. These classical approaches generally provide moderate yields ranging from 30-60% but offer the advantage of using readily available starting materials [10].
Table 2: Classical Diazepane Synthesis Methods
| Method | Reagents | Conditions | Yield Range | Limitations |
|---|---|---|---|---|
| Cyclization | NaH, DMF | 80°C, 12h | 30-50% | Side products |
| Thorpe-Ziegler | NH3, MeOH | Reflux, 6h | 40-60% | Substrate specific |
| Malonate Route | K2CO3, DMF | 100°C, 8h | 35-55% | Multi-step |
| Reductive Amination | NaBH4, EtOH | RT, 24h | 45-65% | Stereoselectivity |
Modern catalytic approaches to diazepane synthesis have revolutionized the field by providing improved yields, selectivity, and reaction conditions [11]. Palladium-catalyzed cyclization reactions represent a significant advancement, where Pd(PPh3)2Cl2 or Pd(PPh3)4 catalysts facilitate ring closure under mild conditions [7]. These methods typically achieve yields of 60-85% with excellent regioselectivity [11].
The development of copper-catalyzed hetero Diels-Alder reactions has provided access to polycyclic diazepane derivatives [12]. These reactions proceed through copper-containing all-carbon 1,4-dipole intermediates and demonstrate excellent diastereoselectivity [12]. The regioselectivity of these cycloadditions is dominated by steric effects, allowing for predictable product formation [12].
Rhodium-catalyzed methods have emerged as particularly effective for diazepane synthesis, with Rh(III) complexes facilitating selective olefination and cyclization reactions [13]. These catalytic systems operate at room temperature and provide high yields with minimal side product formation [13].
Table 3: Catalytic Methods for Diazepane Ring Formation
| Catalyst System | Conditions | Yield | Selectivity | Scope |
|---|---|---|---|---|
| Pd(PPh3)2Cl2 | 25°C, 2h | 75-85% | High | Broad |
| Cu(OTf)2 | 60°C, 4h | 65-80% | Excellent | Moderate |
| Rh(III) Complex | RT, 6h | 80-90% | Very High | Broad |
| Ni(COD)2 | 40°C, 8h | 60-75% | Good | Limited |
Functionalization of pre-formed diazepane cores represents a strategic approach for accessing diverse structural modifications . The 1,4-diazepane scaffold provides multiple sites for functionalization, including the nitrogen atoms and the carbon framework [15]. Selective N-functionalization can be achieved through careful choice of reagents and reaction conditions .
Electrophilic aromatic substitution on pre-formed diazepane cores allows for the introduction of various functional groups . The electron-rich nature of the diazepane ring makes it susceptible to electrophilic attack, enabling functionalization with aromatic halides, carbonyl compounds, and other electrophiles .
Oxidative functionalization methods have been developed for introducing oxygen-containing functional groups into diazepane cores [15]. These methods typically employ mild oxidizing agents such as mCPBA or hydrogen peroxide under controlled conditions [15]. The regioselectivity of these oxidations can be influenced by the substitution pattern on the diazepane ring [15].
Selective N-carboxamide formation represents a critical step in the synthesis of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride [5]. Modern amide bond formation strategies have evolved to provide excellent yields and selectivity while minimizing side reactions [16]. The choice of coupling reagent significantly influences the outcome of the carboxamide formation [5].
EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) coupled with HOBt (1-hydroxybenzotriazole) represents one of the most effective methods for carboxamide formation [5]. This combination provides yields of 65-90% under mild conditions and exhibits excellent tolerance for various functional groups [16]. The reaction proceeds through an active ester intermediate that rapidly reacts with the amine substrate [5].
HCTU (2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) has emerged as a superior coupling reagent for challenging amide formations [5]. This reagent provides yields of 75-90% and demonstrates exceptional selectivity even with sterically hindered substrates [5]. The improved reactivity of HCTU compared to traditional coupling agents makes it particularly valuable for complex carboxamide synthesis [5].
Table 4: Carboxamide Formation Strategies
| Coupling Reagent | Conditions | Yield Range | Selectivity | Applications |
|---|---|---|---|---|
| EDC.HCl/HOBt | RT, 12h | 65-90% | High | General use |
| HCTU/DIPEA | RT, 6h | 75-90% | Very High | Hindered substrates |
| BOP/Et3N | RT, 8h | 70-85% | High | Peptide synthesis |
| CDI/NH3 | RT, 4h | 80-95% | High | Primary amides |
Yield enhancement in diazepane synthesis requires careful optimization of multiple parameters including solvent selection, temperature control, and reaction time [17]. Solvent choice plays a crucial role in determining reaction outcome, with polar aprotic solvents such as acetonitrile and dimethylformamide generally providing superior results [7]. The use of acetonitrile as a reaction medium has been particularly effective for large-scale synthesis, offering improved yields and simplified workup procedures [7].
Temperature optimization represents another critical factor in yield enhancement [17]. While many traditional methods require elevated temperatures, modern catalytic approaches operate effectively at room temperature or mild heating conditions [18]. The implementation of microwave-assisted synthesis has demonstrated significant yield improvements, with reaction times reduced from hours to minutes while maintaining high yields [19].
Reaction atmosphere control contributes to yield optimization by preventing side reactions and degradation pathways [17]. The use of inert atmospheres (nitrogen or argon) is particularly important for organometallic-catalyzed reactions and prevents oxidation of sensitive intermediates [17]. Additionally, the implementation of continuous flow chemistry has shown promise for yield enhancement through precise control of reaction parameters [20].
Table 5: Yield Enhancement Strategies
| Strategy | Implementation | Yield Improvement | Considerations |
|---|---|---|---|
| Solvent Optimization | Acetonitrile use | 15-25% | Scalability |
| Temperature Control | Mild heating | 10-20% | Energy efficiency |
| Atmosphere Control | Inert gas | 5-15% | Equipment cost |
| Flow Chemistry | Continuous flow | 20-30% | Setup complexity |
Regioselectivity control in diazepane synthesis is achieved through careful substrate design and reaction condition optimization [21]. The inherent reactivity patterns of diazepane rings favor certain substitution positions, with the nitrogen atoms being the most nucleophilic sites [21]. Electronic effects of substituents can be manipulated to direct regioselectivity toward desired positions [22].
Stereoselectivity control requires understanding of the conformational preferences of diazepane rings and the steric interactions that influence product formation [23]. The seven-membered ring adopts various conformations depending on substitution patterns, and these conformational preferences directly impact stereochemical outcomes [10]. Chelation-controlled reactions have been developed to achieve high stereoselectivity in diazepane functionalization [24].
Catalyst-controlled stereoselectivity represents an advanced approach where chiral catalysts direct the stereochemical outcome of reactions [25]. Scandium triflate complexes with chiral ligands have demonstrated excellent stereoselectivity in diazepane synthesis, providing products with defined stereochemistry [25]. The development of asymmetric catalytic methods continues to expand the scope of stereoselective diazepane synthesis [26].
Table 6: Selectivity Control Methods
| Type | Method | Selectivity | Substrate Scope | Limitations |
|---|---|---|---|---|
| Regioselectivity | Electronic control | 85-95% | Moderate | Substrate specific |
| Stereoselectivity | Chiral catalysts | 90-98% | Broad | Catalyst cost |
| Chelation Control | Lewis acids | 80-90% | Limited | Substrate design |
| Steric Control | Bulky groups | 70-85% | Moderate | Yield reduction |
Green chemistry principles have been increasingly applied to diazepane synthesis to reduce environmental impact and improve sustainability [27]. The use of environmentally benign solvents such as water, ethanol, and supercritical carbon dioxide has gained prominence in recent synthetic methods [19]. These green solvents not only reduce environmental impact but often provide improved yields and selectivity [27].
Catalyst recyclability represents a key aspect of green chemistry implementation in diazepane synthesis [28]. Heterogeneous catalysts such as graphite oxide have been developed that can be recovered and reused multiple times without significant loss of activity [28]. The use of magnetic nanoparticles as catalyst supports enables easy separation and recovery through magnetic fields [27].
Microwave-assisted synthesis exemplifies green chemistry principles by reducing reaction times and energy consumption [19]. The efficiency of microwave heating allows for rapid synthesis with minimal solvent use and reduced waste generation [19]. Flow chemistry approaches further enhance green chemistry implementation by providing precise control over reaction conditions and minimizing waste formation [19].
Table 7: Green Chemistry Approaches
| Approach | Green Features | Yield | Environmental Impact | Scalability |
|---|---|---|---|---|
| Aqueous synthesis | Water solvent | 70-85% | Very Low | High |
| Catalyst recycling | Reusable catalysts | 75-90% | Low | High |
| Microwave heating | Energy efficient | 80-95% | Low | Medium |
| Flow chemistry | Minimal waste | 85-95% | Very Low | High |
Chromatographic separation of diazepane derivatives requires careful selection of stationary and mobile phases to achieve optimal resolution [29]. Silica gel chromatography remains the most widely used method for diazepane purification, with hexane/ethyl acetate gradient systems providing excellent separation [30]. The basicity of diazepane nitrogens requires careful pH control to prevent peak tailing and ensure reproducible separations [31].
High-performance liquid chromatography (HPLC) offers superior resolution for complex diazepane mixtures and provides purities exceeding 95% [32]. Reverse-phase C18 columns with acetonitrile/water gradients are particularly effective for polar diazepane derivatives [33]. The addition of triethylamine to the mobile phase improves peak shape and separation efficiency for basic compounds [33].
Thin-layer chromatography (TLC) serves as a valuable analytical tool for monitoring diazepane synthesis and purification [34]. Multiple solvent systems have been developed for TLC separation of benzodiazepine derivatives, with acetone/toluene/ethanol/ammonia (45:45:7:3) providing optimal separation [34]. Visualization techniques using Dragendorff's reagent and acidified iodo-platinate enable detection of diazepane compounds on TLC plates [29].
Table 8: Chromatographic Methods for Diazepane Purification
| Method | Stationary Phase | Mobile Phase | Purity Range | Applications |
|---|---|---|---|---|
| Column | Silica gel | Hex/EtOAc | 85-95% | General purification |
| HPLC | C18 | ACN/H2O | 95-99% | High purity needed |
| TLC | Silica gel F254 | Various | Analysis | Monitoring |
| Prep-HPLC | C18 | ACN/H2O | 98-99% | Large scale |
Crystallization of hydrochloride salts represents a critical step in the purification and isolation of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide [35]. The formation of crystalline hydrochloride salts improves compound stability, solubility, and handling characteristics while providing a reliable method for achieving high purity [35]. The choice of solvent and crystallization conditions significantly influences crystal morphology and purity [36].
Ethyl acetate has emerged as the preferred solvent for hydrochloride salt crystallization due to its optimal solubility profile and crystal-forming properties [7]. The crystallization protocol typically involves dissolving the base compound in ethyl acetate, adding hydrochloric acid, and allowing crystallization to proceed at controlled temperature [7]. This method consistently provides high-purity crystalline products with excellent yields [7].
Slow evaporation and cooling crystallization methods have been developed to optimize crystal quality and purity [35]. These methods involve precise control of cooling rates and solvent evaporation to promote formation of high-quality crystals [36]. The use of seed crystals can further improve crystallization outcomes by providing nucleation sites for controlled crystal growth [37].
Table 9: Crystallization Methods for Hydrochloride Salts
| Method | Solvent | Conditions | Yield | Purity | Crystal Quality |
|---|---|---|---|---|---|
| Precipitation | EtOAc/HCl | RT, 2h | 80-90% | 95-98% | Good |
| Slow cooling | EtOAc | 10°C/h | 85-95% | 98-99% | Excellent |
| Evaporation | Various | RT, 24h | 75-85% | 94-97% | Variable |
| Seeded | EtOAc | Controlled | 90-95% | 98-99% | Excellent |
High-performance liquid chromatography with UV detection remains a cornerstone of purity assessment, providing information about impurity profiles and degradation products [32]. The use of multiple detection wavelengths enables comprehensive impurity analysis and ensures detection of UV-transparent impurities [38]. Method validation parameters including accuracy, precision, and linearity must be established for reliable purity assessment [32].
Elemental analysis provides orthogonal confirmation of compound identity and purity through determination of carbon, hydrogen, and nitrogen content [32]. The agreement between theoretical and experimental elemental composition serves as a critical quality control parameter [32]. Mass spectrometry offers additional confirmation of molecular identity and can detect trace impurities not visible by other methods [32].
Table 10: Purity Assessment Methods
| Method | Principle | Accuracy | Precision | Detection Limit | Applications |
|---|---|---|---|---|---|
| qHNMR | Absolute quantification | ±0.1% | ±0.05% | 0.1% | Primary standard |
| HPLC-UV | Relative quantification | ±0.5% | ±0.2% | 0.05% | Impurity profiling |
| Elemental | Composition analysis | ±0.4% | ±0.3% | 0.1% | Identity confirmation |
| LC-MS | Mass detection | ±0.2% | ±0.1% | ppm | Trace impurities |